molecular formula C12H17NS B3043632 4-(Benzylamino)tetrahydrothiopyran CAS No. 887978-08-7

4-(Benzylamino)tetrahydrothiopyran

Cat. No. B3043632
CAS RN: 887978-08-7
M. Wt: 207.34 g/mol
InChI Key: PMISIKTYDCYWDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, electrochromic materials, synthetic juvenile hormones, pheromones, and polypropionate fragments – precursors to natural product analogs . The synthesis of these compounds involves methods such as intramolecular Dieckmann condensation and addition of hydrogen sulfide and its derivatives to divinyl ketones .


Molecular Structure Analysis

The molecular formula of 4-(Benzylamino)tetrahydrothiopyran is C12H17NS . It is composed of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .

Scientific Research Applications

Gene Therapy and Drug Delivery

As gene therapy and drug delivery methods evolve, novel materials are sought to improve targeted delivery and enhance therapeutic efficacy. 4-(Benzylamino)tetrahydrothiopyran-based nanoparticles or conjugates could serve as carriers for gene-editing tools (such as CRISPR/Cas systems) or small-molecule drugs. Their stability, biocompatibility, and ability to release cargo in a controlled manner make them intriguing candidates for future applications.

Safety And Hazards

The safety data sheets for related compounds, Tetrahydrothiopyran-4-one and Tetrahydrothiopyran-4-carbonyl chloride, indicate that these chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Carbazole-containing compounds, which include 4-(Benzylamino)tetrahydrothiopyran, appear to be promising antibacterial, antifungal, and antiviral agents . The antimicrobial activity of newly synthesized compounds is still being investigated . The activity of the tested compound indicates a possibility of its further modification in order to obtain effective drugs, especially against drug-resistant staphylococci .

properties

IUPAC Name

N-benzylthian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMISIKTYDCYWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylamino)tetrahydrothiopyran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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